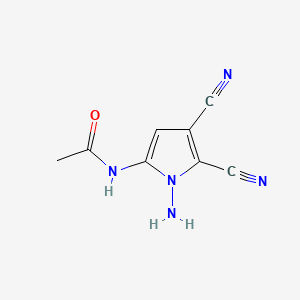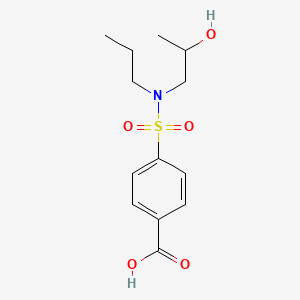
Fmoc-Arg(Aloc)2-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(Aloc)2-OH typically involves the protection of the arginine side chain with allyloxycarbonyl (Aloc) groups and the N-terminal with a fluorenylmethyloxycarbonyl (Fmoc) group. The process begins with the protection of the arginine side chain using allyloxycarbonyl chloride in the presence of a base such as triethylamine. The N-terminal is then protected with fluorenylmethyloxycarbonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the protected amino acids are sequentially added to a growing peptide chain anchored to a solid resin .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Arg(Aloc)2-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the Fmoc group is typically achieved using piperidine, while the Aloc groups can be removed using palladium-catalyzed hydrogenation.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; palladium catalysts for Aloc removal.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions. The deprotection steps yield free arginine residues within the peptide chain .
Applications De Recherche Scientifique
Fmoc-Arg(Aloc)2-OH is extensively used in scientific research, particularly in the fields of:
Chemistry: It is a crucial reagent in the synthesis of complex peptides and proteins.
Biology: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Plays a role in the development of peptide-based therapeutics and vaccines.
Industry: Utilized in the production of synthetic peptides for various applications, including drug development and biochemical research .
Mécanisme D'action
The mechanism of action of Fmoc-Arg(Aloc)2-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the N-terminal amine, preventing unwanted reactions during peptide chain elongation. The Aloc groups protect the side chain of arginine, allowing for selective deprotection and subsequent functionalization. These protecting groups are removed under specific conditions to yield the desired peptide sequence .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Arg(Pbf)-OH: Another arginine derivative with a different protecting group (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).
Fmoc-Arg(Boc)2-OH: Uses tert-butyloxycarbonyl groups for side chain protection.
Uniqueness
Fmoc-Arg(Aloc)2-OH is unique due to its use of allyloxycarbonyl groups, which offer selective deprotection options that are not available with other protecting groups. This makes it particularly useful in complex peptide synthesis where orthogonal protection strategies are required .
Propriétés
IUPAC Name |
(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O8/c1-3-16-39-28(37)32-26(33-29(38)40-17-4-2)30-15-9-14-24(25(34)35)31-27(36)41-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h3-8,10-13,23-24H,1-2,9,14-18H2,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPFZCDVPTYBLY-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856228 |
Source


|
| Record name | N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148893-34-9 |
Source


|
| Record name | N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B589076.png)



